molecular formula C16H12BrNO B067026 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole CAS No. 181697-19-8

3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole

Cat. No. B067026
CAS RN: 181697-19-8
M. Wt: 314.18 g/mol
InChI Key: OTGYRRGOZRCIPW-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole is a chemical compound that belongs to the class of isoxazole derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways. It has been found to inhibit the activity of COX-2 by binding to its active site. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole can modulate various biochemical and physiological processes. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, it has been found to protect neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole in lab experiments is its potent pharmacological effects. It can be used to study various signaling pathways and their role in regulating cellular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.

Future Directions

There are several future directions for the study of 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to evaluate its safety and toxicity in vivo.
In conclusion, 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent pharmacological effects make it a valuable tool for studying various signaling pathways and their role in regulating cellular processes. Further research is needed to fully understand its mechanism of action and evaluate its safety and toxicity in vivo.

Scientific Research Applications

3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.

properties

CAS RN

181697-19-8

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

3-(4-bromophenyl)-5-methyl-4-phenyl-1,2-oxazole

InChI

InChI=1S/C16H12BrNO/c1-11-15(12-5-3-2-4-6-12)16(18-19-11)13-7-9-14(17)10-8-13/h2-10H,1H3

InChI Key

OTGYRRGOZRCIPW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C3=CC=CC=C3

synonyms

3-(4-BROMO-PHENYL)-5-METHYL-4-PHENYL-ISOXAZOLE

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of step 2 in the Example 168 using 3-(4-bromophenyl)-5-methyl-4-phenyl-4,5-dihydro-5-isoxazolol, instead of 3-(4-bromophenyl)-4-(3-fluoro-4-methylthiophenyl)-5-methyl-4,5-dihydro-5-isoxazolol.
Name
3-(4-bromophenyl)-5-methyl-4-phenyl-4,5-dihydro-5-isoxazolol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(4-bromophenyl)-4-(3-fluoro-4-methylthiophenyl)-5-methyl-4,5-dihydro-5-isoxazolol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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